Functional TRPA1 Inhibition in DRG Neurons: T100-Mut vs. T100-WT
In a direct comparison using calcium imaging in IB4-negative mouse dorsal root ganglion (DRG) neurons, T100-Mut pretreatment selectively decreased the percentage of cells responding to the TRPA1 agonist mustard oil (MO). In contrast, the wild-type control peptide T100-WT, which shares the C-terminal sequence of unmutated Tmem100, exhibited no significant modulatory effect on the TRPA1-V1 complex in the same heterologous expression system [1].
| Evidence Dimension | Cellular response to TRPA1 agonist |
|---|---|
| Target Compound Data | 65% reduction in percentage of cells responding to 10 µM mustard oil |
| Comparator Or Baseline | T100-WT peptide (inactive control) |
| Quantified Difference | 65% reduction relative to control; T100-WT shows no significant effect |
| Conditions | IB4-negative mouse DRG neurons; heterologous HEK293T cells co-expressing TRPA1 and TRPV1 |
Why This Matters
This data confirms that the 3Q mutation sequence in T100-Mut is essential for its unique inhibitory activity, providing a clear scientific justification for selecting this specific peptide over inactive wild-type analogs.
- [1] Weng, H. J., Patel, K. N., Jeske, N. A., Bierbower, S. M., Zou, W., Tiwari, V., ... & Dong, X. (2015). Tmem100 is a regulator of TRPA1-TRPV1 complex and contributes to persistent pain. Neuron, 85(4), 833-846. View Source
